Superior Plasma Stability: Val-Cit-PABC-Ahx-May Reduces Premature Payload Release Compared to Val-Cit-PABC-MMAE
In human plasma at 37°C over 72 hours, Val-Cit-PABC-Ahx-May exhibited 4.2% payload release (measured by LC-MS/MS for free maytansine), whereas the auristatin-based analog Val-Cit-PABC-MMAE showed 18.7% release under identical conditions [1]. This represents a 4.5-fold reduction in premature payload loss for the target compound. (Evidence_Tag: Cross-study comparable)
| Evidence Dimension | Plasma stability (percent payload release at 72 h) |
|---|---|
| Target Compound Data | 4.2% |
| Comparator Or Baseline | Val-Cit-PABC-MMAE: 18.7% |
| Quantified Difference | 4.5× lower release (14.5 percentage points absolute) |
| Conditions | Human plasma, 37°C, 72 h, LC-MS/MS quantitation |
Why This Matters
Reduced premature release minimizes systemic toxicity and improves tumor-specific delivery, directly impacting ADC safety and efficacy in procurement evaluation.
- [1] US Patent Application US2015/0050277 A1 (Seattle Genetics) - Example 14: Comparative plasma stability of Val-Cit-PABC-maytansinoid vs Val-Cit-PABC-MMAE linkers. Filed Aug 15, 2014. View Source
